3-Bromo-5-(4-(trifluoromethoxy)phenyl)pyrazin-2-amine
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Overview
Description
3-Bromo-5-(4-(trifluoromethoxy)phenyl)pyrazin-2-amine is an organic compound that features a bromine atom, a trifluoromethoxy group, and a pyrazin-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-(trifluoromethoxy)phenyl)pyrazin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) with bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(4-(trifluoromethoxy)phenyl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are common.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazin-2-amines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Bromo-5-(4-(trifluoromethoxy)phenyl)pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it suitable for developing new materials with specific electronic or optical characteristics.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-(trifluoromethoxy)phenyl)pyrazin-2-amine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The pyrazin-2-amine moiety can interact with various enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-5-(4-(trifluoromethoxy)phenyl)pyrazin-2-amine is unique due to the presence of both a trifluoromethoxy group and a pyrazin-2-amine moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-bromo-5-[4-(trifluoromethoxy)phenyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N3O/c12-9-10(16)17-5-8(18-9)6-1-3-7(4-2-6)19-11(13,14)15/h1-5H,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHULLWAORWINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C(=N2)Br)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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